![molecular formula C12H11BrN2O2 B5630037 1-[2-(3-bromophenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5630037.png)
1-[2-(3-bromophenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone
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Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to 1-[2-(3-bromophenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone involves multiple steps, including the use of Gaussian09 software for theoretical optimization and experimental verification through infrared bands. Techniques like HF/6-31G(d) and B3LYP/6-311++G(d,p) calculations play a crucial role in predicting the molecular structure and vibrational frequencies, ensuring the synthesized compound matches experimental data and theoretical predictions (Mary et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds has been thoroughly analyzed using both experimental and theoretical methods, revealing critical insights into vibrational frequencies, geometrical parameters, and molecular stability. Techniques such as X-ray diffraction (XRD) and Nuclear Overhauser Effect (NBO) analysis provide a detailed view of the molecule's stability and charge transfer mechanisms, enhancing understanding of the compound's electronic structure (Mary et al., 2015).
Chemical Reactions and Properties
The compound's reactivity and interaction with various substrates can be inferred from studies on similar molecules, highlighting its potential in forming stable structures through hydrogen bonding and other non-covalent interactions. These interactions are crucial for understanding the compound's behavior in different chemical environments and potential applications in materials science and pharmacology (Balderson et al., 2007).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystalline structure are inferred from closely related compounds, providing insight into how 1-[2-(3-bromophenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone might behave under various conditions. These properties are essential for determining the compound's applicability in different scientific and industrial applications (Cyrański et al., 2001).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with other molecules, are key to understanding the potential applications of 1-[2-(3-bromophenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone. Studies on similar compounds using techniques like HOMO-LUMO analysis, molecular electrostatic potential (MEP), and first hyperpolarizability calculations reveal insights into the electronic structure and potential uses in nonlinear optics and as inhibitors in various biochemical pathways (Mary et al., 2015).
properties
IUPAC Name |
1-[2-(3-bromophenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-7-11(8(2)16)15(17)12(14-7)9-4-3-5-10(13)6-9/h3-6,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFWRXXEVTWVIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)C2=CC(=CC=C2)Br)O)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-bromophenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone |
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